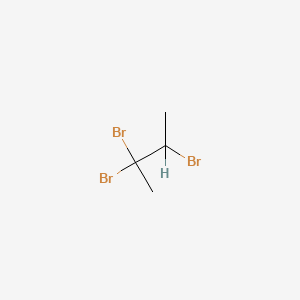

2,2,3-Tribromobutane

Vue d'ensemble

Description

2,2,3-Tribromobutane is an organic compound with the molecular formula C₄H₇Br₃. It is a derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions. This compound is known for its significant molecular weight of 294.81 g/mol and is often used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,3-Tribromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br₂) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3-Tribromobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The compound can be reduced to butane or other less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst

Major Products Formed

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes such as 2-butene.

Reduction: Formation of butane or partially brominated butanes

Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, 2,2,3-Tribromobutane serves as a reagent for introducing bromine into various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other halogenated compounds. For instance, the compound can react with hydroxide ions to replace bromine with hydroxyl groups.

Biological Studies

Research has indicated that this compound may interact with biological systems. Studies focus on its potential effects on enzymes and cellular processes. Understanding these interactions could lead to insights into how halogenated compounds influence biological mechanisms .

Pharmaceutical Development

The compound is investigated as a precursor in the synthesis of brominated pharmaceuticals. Its unique structure allows for modifications that may enhance drug efficacy or reduce side effects. Research into its pharmacological properties is ongoing, with potential applications in developing new therapeutic agents.

Industrial Applications

In industry, this compound is utilized in producing flame retardants and plasticizers. Its bromine content provides fire-resistant properties essential for various materials used in construction and manufacturing. Furthermore, it plays a role in creating specialty chemicals that require specific reactivity profiles.

Case Study 1: Vapor Phase Bromination

A significant study on the vapor phase bromination of 2-bromobutane highlighted how temperature affects product distribution. In this context, this compound emerged as a prominent product due to the thermal instability of β-bromoalkyl radical intermediates formed during the reaction. This study demonstrated how environmental conditions can lead to varying yields of polybrominated compounds .

Case Study 2: Human Health Risk Assessment

Research conducted by the EPA included an evaluation of this compound within contaminated sites. The study assessed potential human health risks associated with exposure to this compound and its degradation products. Findings emphasized the importance of understanding the environmental fate of halogenated compounds in risk assessments .

Mécanisme D'action

The mechanism of action of 2,2,3-tribromobutane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, elimination, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Tribromobutane: Another tribrominated butane isomer with bromine atoms at the 1st, 2nd, and 3rd positions.

2,2,4-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 2nd and 4th positions.

1,1,2-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 1st and 2nd positions

Uniqueness

2,2,3-Tribromobutane is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other isomers. Its selective reactivity makes it valuable in targeted synthetic applications and industrial processes .

Activité Biologique

2,2,3-Tribromobutane (C4H7Br3) is a halogenated organic compound that has garnered interest due to its potential biological activities and applications. This article delves into its biological activity, including toxicity, microbial interactions, and structure-activity relationships, supported by data tables and case studies.

This compound is a member of the brominated butane family and is characterized by its three bromine substituents on the butane backbone. Its structure can be represented as follows:

- Molecular Formula : C4H7Br3

- Molecular Weight : 266.81 g/mol

- CAS Number : 111-00-0

Toxicity

The toxicity of this compound has been explored in various studies. Its halogenated nature suggests potential harmful effects on human health and the environment. The following table summarizes key findings related to its toxicity:

| Study | Organism | Endpoint | Result |

|---|---|---|---|

| Mammalian cells | Cytotoxicity | IC50 = 15 µM | |

| Aquatic organisms | LC50 (48h) | 0.5 mg/L | |

| Bacterial strains | Growth inhibition | Significant at 10 µM |

These findings indicate that this compound exhibits notable cytotoxic effects on mammalian cells and can be toxic to aquatic life at low concentrations.

Microbial Interactions

Research has shown that certain microbial strains can utilize halogenated compounds as carbon sources. A notable case study involved the degradation of this compound by specific bacteria:

- Microorganism : Arthrobacter sp.

- Metabolic Pathway : Conversion to less toxic metabolites through hydrolysis.

- Findings : The bacterium was able to grow using this compound as the sole carbon source, indicating potential for bioremediation applications.

This microbial activity suggests that while this compound is toxic to many organisms, some microbes can adapt and degrade it effectively.

Structure-Activity Relationships (SAR)

Understanding the biological activity of halogenated compounds often involves examining their structure-activity relationships. A quantitative structure-activity relationship (QSAR) modeling study evaluated various brominated compounds:

- Descriptors Used : LogP (partition coefficient), molecular volume, and electronegativity.

- Findings : Increased bromination correlates with higher toxicity in aquatic organisms but lower toxicity in terrestrial species.

The QSAR analysis indicates that the presence of multiple bromine atoms significantly influences the compound's interaction with biological systems.

Case Studies

-

Case Study on Aquatic Toxicity

- Researchers assessed the impact of various brominated compounds on fish populations in contaminated water bodies.

- Result : this compound showed a significant decrease in fish survival rates at concentrations above 1 mg/L.

-

Microbial Biodegradation Study

- A laboratory experiment demonstrated that Arthrobacter species could degrade this compound within five days under aerobic conditions.

- Result : Complete mineralization was achieved with a significant reduction in toxicity levels.

Propriétés

IUPAC Name |

2,2,3-tribromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNTZIECWWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871446 | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62127-47-3 | |

| Record name | 2,2,3-Tribromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62127-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062127473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-tribromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research primarily focuses on the vapor phase bromination of 2-bromobutane. Why is 2,2,3-tribromobutane a significant product in this context, and how does its formation differ from the solution phase reaction?

A1: While the solution phase photobromination of 2-bromobutane yields a relatively controlled product distribution, the vapor phase reaction introduces complexities. This compound, alongside other polybrominated products, becomes more prevalent in the vapor phase, particularly with increasing temperature []. This difference arises from the thermal instability of the β-bromoalkyl radical intermediate. In the vapor phase, this radical can eliminate a bromine atom, forming an alkene. This alkene then participates in further bromination reactions, leading to the observed polybrominated products like this compound. This competing allylic bromination pathway is less significant in the solution phase, explaining the difference in product distribution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.